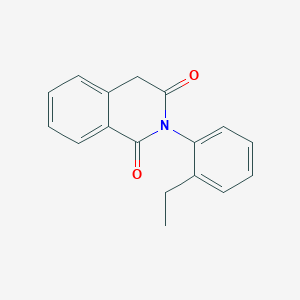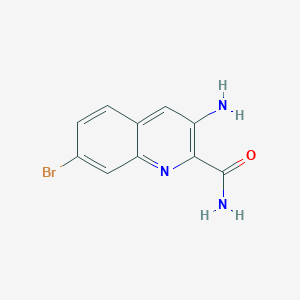
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Métodos De Preparación
The synthesis of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(3-amino-2-methylpropanoyl) chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes[][3].
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. It can also bind to receptors and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a pyridine ring instead of the propanoyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound contains a bromophenyl group instead of the propanoyl group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O3/c1-10(9-14)11(17)15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3 |
Clave InChI |
QMHSMAJMHBLFRS-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


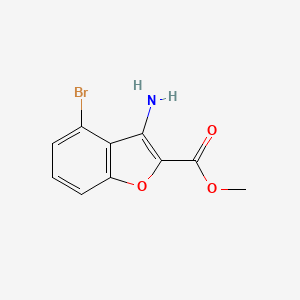

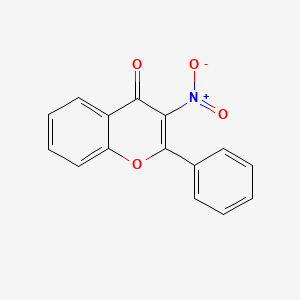
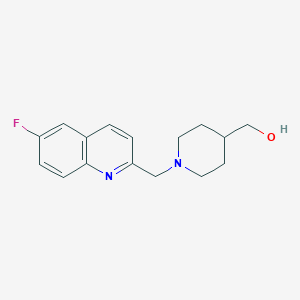
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)


![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

